molecular formula C12H18N2O B14844625 4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine

4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine

Cat. No.: B14844625
M. Wt: 206.28 g/mol
InChI Key: TVXMHWBRRAAZMY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to a pyridine ring. It is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine typically involves the reaction of 4-chloropyridine with dimethylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure consistent quality and high purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with a purity of at least 98% .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated aromatic compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. As a catalyst, it facilitates various chemical reactions by stabilizing transition states and lowering activation energies . The compound’s unique structure allows it to interact with different substrates, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine is unique due to the presence of the cyclopropoxy and ethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. These structural features make it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-cyclopropyloxy-2-ethyl-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C12H18N2O/c1-4-10-12(14(2)3)11(7-8-13-10)15-9-5-6-9/h7-9H,4-6H2,1-3H3

InChI Key

TVXMHWBRRAAZMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1N(C)C)OC2CC2

Origin of Product

United States

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